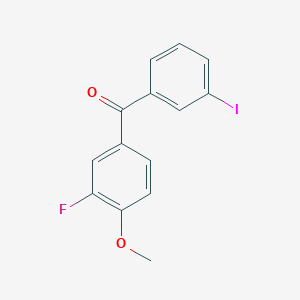

3'-Fluoro-3-iodo-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO2/c1-18-13-6-5-10(8-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDRDVSZAPMHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234391 | |

| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-03-6 | |

| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrogen Abstraction Photoreduction :the Canonical Reaction of the Benzophenone Triplet State is Hydrogen Abstraction from a Suitable Donor Often the Solvent, Like Isopropanol .bgsu.eduresearchgate.netthe T₁ N,π* State Has Significant Diradical Character on the Carbonyl Oxygen, Making It Highly Reactive Towards C H Bonds. the Mechanism Proceeds As Follows:

Step 1: Excitation and ISC to form the T₁ state of the benzophenone (B1666685).

Step 2: The triplet benzophenone abstracts a hydrogen atom from a donor (R-H), forming a ketyl radical and a substrate radical (R•).

Step 3: Dimerization of two ketyl radicals yields a pinacol (B44631) product.

Computational models can calculate the activation energy for the hydrogen abstraction step and characterize the geometry of the transition state.

Carbon Iodine Bond Homolysis:the C I Bond is the Weakest Covalent Bond in the Molecule. Upon Excitation, Particularly to the Triplet State, Sufficient Energy May Be Localized in the C I Bond to Induce Homolytic Cleavage, Yielding an Aryl Radical and an Iodine Atom.preprints.org

Ar-I + hν → [Ar-I]* → Ar• + I•

This pathway is a common photochemical process for iodoaromatic compounds. Theoretical calculations can predict the C-I Bond Dissociation Energy (BDE) in both the ground and excited states. A significant lowering of the BDE in the triplet state would strongly suggest this as a viable decay pathway. The transition state for this bond cleavage can be modeled to understand the energetic barrier to fragmentation.

Nucleophilic Aromatic Substitution Snar :while Less Common As a Photochemical Pathway, the Electron Withdrawing Nature of the Carbonyl Group and the Halogen Substituents Could Make the Rings Susceptible to Nucleophilic Attack. Computational Studies Could Model the Reaction Pathway for the Displacement of Either the Fluoride or Iodide Ion by a Nucleophile, Determining the Relative Activation Barriers for Each. Generally, Iodide is a Better Leaving Group Than Fluoride in Snar Reactions.

Computational Modeling of Solvent Effects on Electronic and Photophysical Behavior

The solvent environment can have a profound impact on the electronic and photophysical properties of a molecule, a phenomenon known as solvatochromism. Computational models are essential for predicting and interpreting these effects. longdom.org

The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). longdom.org In this method, the solute molecule is placed in a cavity within a continuous, polarizable dielectric medium that represents the solvent. This allows for the calculation of how the solvent stabilizes the ground and excited states of the solute differently.

For 3'-Fluoro-3-iodo-4'-methoxybenzophenone, the following solvent effects are predicted:

n-π Transition:* This transition involves moving an electron from a non-bonding orbital on the oxygen to the π* system. In polar, protic solvents (like ethanol (B145695) or water), the ground state is significantly stabilized by hydrogen bonding to the lone pairs on the carbonyl oxygen. The excited state, with only one electron in the n-orbital, is less stabilized. This leads to an increase in the energy gap between the ground and excited states, resulting in a characteristic hypsochromic (blue) shift of the n-π* absorption band as solvent polarity increases. scialert.net

π-π Transition:* In contrast, the π-π* excited state is generally more polar than the ground state. Therefore, it is stabilized more effectively by a polar solvent. This differential stabilization decreases the energy gap for the transition, typically leading to a bathochromic (red) shift as solvent polarity increases. scialert.net

Computational modeling using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM can accurately predict these solvatochromic shifts, providing insight into the nature of the electronic transitions. researchgate.netsctm.mk

| Transition Type | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetone) | Polar Protic Solvent (e.g., Ethanol) | Rationale |

| n-π | Lower Energy (Red-shifted) | Intermediate Energy | Higher Energy (Blue-shifted) | Stabilization of the ground state n-orbitals by dipole-dipole interactions and hydrogen bonding. |

| π-π | Higher Energy (Blue-shifted) | Intermediate Energy | Lower Energy (Red-shifted) | Stabilization of the more polar π* excited state by the polar solvent. |

Derivation of Quantitative Structure-Property Relationships (QSPR) based on Substituent Effects

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in a specific physical, chemical, or biological property. nih.gov These models are built on the principle that the properties of a molecule are a function of its structural features. For a series of benzophenone (B1666685) derivatives, a QSPR model could be developed to predict properties such as UV absorption maxima, photochemical reactivity, or biological activity.

The derivation of a QSPR model involves several steps:

Dataset Assembly: A training set of benzophenone derivatives with known experimental property values is collected.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the property (dependent variable).

Validation: The predictive power of the model is tested using an external test set of molecules not used in the model's creation.

For this compound, the key descriptors would be based on its substituents (F, I, OMe). These are often categorized as electronic, steric, and hydrophobic parameters.

A general form of a QSPR equation would be: Property = c₀ + c₁(Electronic) + c₂(Steric) + c₃(Hydrophobic)

| Substituent | Position | Descriptor Type | Descriptor Example | Value | Interpretation |

| Iodo (-I) | 3 (meta) | Electronic | Hammett Constant (σ_m) | +0.35 | Moderately electron-withdrawing. |

| Steric | Molar Refractivity (MR) | 13.90 | Represents volume and polarizability; sterically bulky. | ||

| Hydrophobic | Hydrophobicity Constant (π) | +1.12 | Increases lipophilicity. | ||

| Fluoro (-F) | 3' (meta) | Electronic | Hammett Constant (σ_m) | +0.34 | Moderately electron-withdrawing. |

| Steric | Molar Refractivity (MR) | 0.92 | Small steric footprint. | ||

| Hydrophobic | Hydrophobicity Constant (π) | +0.14 | Slightly increases lipophilicity. | ||

| Methoxy (B1213986) (-OCH₃) | 4' (para) | Electronic | Hammett Constant (σ_p) | -0.27 | Strongly electron-donating by resonance. |

| Steric | Molar Refractivity (MR) | 7.87 | Moderately sized. | ||

| Hydrophobic | Hydrophobicity Constant (π) | -0.02 | Approximately neutral in terms of hydrophobicity. |

Note: Hammett, MR, and π constant values are standard parameters used in QSPR studies.

By inputting these descriptor values into a previously validated QSPR model for benzophenones, one could predict a specific property for this compound without performing the actual experiment, showcasing the predictive power of computational and statistical modeling. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Fluoro 3 Iodo 4 Methoxybenzophenone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3'-Fluoro-3-iodo-4'-methoxybenzophenone. These methods provide a detailed description of the molecule's geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scialert.neteurjchem.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. chemrxiv.org This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are influenced by the steric and electronic effects of the fluoro, iodo, and methoxy (B1213986) substituents.

Subsequent to geometry optimization, vibrational analysis is performed by calculating the second derivatives of the energy. This analysis not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with experimental spectroscopic data for structural validation. scispace.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Length | ~1.36 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | ~50-60° |

Note: These values are illustrative and based on typical DFT calculations for substituted benzophenones.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the distribution of the HOMO and LUMO would likely be spread across the π-conjugated system of the benzophenone (B1666685) core. The electron-donating methoxy group and the electron-withdrawing fluoro and iodo groups will influence the energy levels of these orbitals. The HOMO-LUMO gap is a crucial parameter for understanding the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic transition.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Note: These values are illustrative and represent typical energy levels for similar aromatic ketones.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. chemrxiv.org It provides a detailed picture of intramolecular and intermolecular interactions by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the π orbitals of the aromatic rings and the antibonding π* orbitals of the carbonyl group. chemrxiv.org These interactions contribute significantly to the molecule's stability. Furthermore, NBO analysis can shed light on the nature of the C-I and C-F bonds and the influence of the methoxy group on the electronic structure.

Table 3: Significant NBO Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~20 |

| π(C=O) | π(Ring 1) | ~15 |

| LP(O) | σ*(C-C) | ~5 |

Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes.

Excited State Calculations and Photophysical Property Predictions

Understanding the behavior of this compound upon absorption of light is crucial for its application in photochemistry. Excited state calculations provide insights into the electronic transitions and subsequent relaxation pathways.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states. scispace.com By applying TD-DFT, one can predict the absorption spectrum of this compound, identifying the energies and oscillator strengths of the key electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. scialert.net

This method can compute the energies of both singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. The relative energies of these states are critical for understanding the photophysical pathways available to the molecule after photoexcitation.

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state. nih.gov Benzophenones are well-known for their efficient ISC. The presence of a heavy atom like iodine in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. researchgate.net

Theoretical calculations can elucidate the mechanisms of ISC by identifying the key triplet states involved and estimating the spin-orbit coupling matrix elements between the relevant singlet and triplet states. uq.edu.au For benzophenones, the ISC often proceeds from the lowest singlet excited state (S1) to a nearby triplet state (T1 or T2). nih.govuq.edu.au The efficiency of this process is crucial for applications such as photopolymerization and photodynamic therapy.

Table 4: Predicted Excited State Energies for this compound (Illustrative)

| Excited State | Energy (eV) |

| S1 (n→π) | ~3.2 |

| T1 (n→π) | ~3.0 |

| T2 (π→π*) | ~3.4 |

Note: These are representative energy values for substituted benzophenones.

Characterization of Triplet State Nature (n-π vs. π-π Transitions)**

The photochemistry of benzophenones is dominated by the properties of their triplet excited states. Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). The nature of these states, primarily whether they arise from n-π* or π-π* electronic transitions, is critical to the subsequent photochemical behavior.

The lowest energy singlet (S₁) and triplet (T₁) states in the parent benzophenone molecule are typically of n-π* character. This transition involves the promotion of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. edinst.com Higher-energy excited states of π-π* character also exist, arising from electron promotion between π orbitals of the aromatic rings and the carbonyl group. edinst.com

For this compound, the substituents significantly modulate the energies of these states:

4'-methoxy group: As a strong electron-donating group, the methoxy substituent raises the energy of the π orbitals on its associated phenyl ring. This tends to lower the energy of the π-π* transition, potentially making the π-π* state closer in energy to the n-π* state.

3'-Fluoro and 3-iodo groups: Halogens act as inductively electron-withdrawing groups, which can stabilize the n-orbital on the carbonyl oxygen, thereby increasing the energy of the n-π* transition.

A crucial aspect of benzophenone photophysics is the highly efficient intersystem crossing from S₁ to the triplet manifold. While a direct S₁(n,π) → T₁(n,π) transition is formally forbidden by spin-selection rules (El-Sayed's rule), the process is facilitated by the presence of a nearby triplet state of different orbital character, typically a T₂(π,π) state. edinst.comnih.gov The molecule can undergo a rapid S₁(n,π) → T₂(π,π) crossing, followed by a very fast internal conversion to the lowest T₁(n,π) state. edinst.com

The most significant feature of this compound is the presence of the iodine atom. Due to its large atomic number, iodine introduces a strong "heavy-atom effect." This effect enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion. Enhanced spin-orbit coupling dramatically increases the rate of intersystem crossing, meaning the formation of the triplet state from the excited singlet state is expected to be extremely rapid and efficient, likely occurring on a picosecond timescale. nih.gov

| State Transition | Primary Orbital Character | Expected Influence of Substituents | Role in Photophysics |

| S₀ → S₁(n,π) | Promotion of a non-bonding electron from the carbonyl oxygen to a π orbital. | Energy is sensitive to solvent polarity and inductive effects from halogens. | Initial photo-excitation step, leads to the lowest excited singlet state. |

| S₀ → S₂(π,π) | Promotion of a π electron from the aromatic system to a π orbital. | Energy is lowered by electron-donating groups like methoxy and affected by ring conformation. | Higher energy absorption, can contribute to the overall UV spectrum. |

| S₁(n,π) → T₂(π,π) | Intersystem crossing (ISC). | Rate is enhanced by spin-orbit coupling from the iodine atom. Allowed by El-Sayed's rule. | Key step in the highly efficient population of the triplet manifold. |

| T₂(π,π) → T₁(n,π) | Internal conversion. | Typically an ultrafast, radiationless process. | Rapidly populates the lowest, and often most reactive, triplet state. |

Influence of Molecular Conformation and Dihedral Angles on Electronic Transitions

Benzophenone and its derivatives are not planar molecules. Steric hindrance between the ortho-hydrogens on the two phenyl rings forces them to twist out of the plane of the central carbonyl group. These twists are defined by two dihedral angles, typically denoted as φ₁ and φ₂. For the parent benzophenone molecule in the gas phase, computational studies suggest these angles are around 30-38° each. In the solid state, crystal packing forces can influence these angles, with values for unsubstituted benzophenone reported around 54-56°. researchgate.netresearchgate.net

In this compound, the substituents will influence these angles:

The methoxy group at the 4'-position and the fluoro group at the 3'-position are not expected to introduce significant steric bulk to alter the dihedral angle of that ring dramatically compared to the parent molecule.

The iodine atom at the 3-position, however, is sterically bulky. Its presence will likely lead to an increased dihedral angle for the iodo-substituted ring to minimize steric repulsion with the carbonyl group and the other phenyl ring.

The conformation, and specifically these dihedral angles, has a direct impact on the electronic properties of the molecule. The degree of conjugation between the π-systems of the phenyl rings and the carbonyl group is dependent on these angles. A smaller dihedral angle (closer to planar) allows for greater overlap and more extensive π-conjugation. This increased conjugation lowers the energy of the π-π* electronic transitions, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. Conversely, a larger twist angle decouples the π-systems, increasing the energy of the π-π* transition (hypsochromic or blue shift). The n-π* transition, being more localized on the carbonyl group, is less sensitive to these conformational changes. scialert.net

| Compound/Substituent Pattern | Typical Dihedral Angles (φ₁, φ₂) | Expected Impact on π-π* Transition Energy |

| Benzophenone (unsubstituted) | ~54° / 54° (orthorhombic crystal) | Baseline energy. |

| 4,4'-disubstituted (e.g., -OCH₃) | ~50-55° | Minimal change from baseline due to para-position. |

| 2-substituted (ortho) | Can be > 60° for the substituted ring. | Significant increase in energy (blue shift) due to large twist. |

| This compound (Predicted) | Ring 1 (Iodo): > 55° Ring 2 (Fluoro, Methoxy): ~50-55° | The large twist of the iodo-substituted ring would disrupt overall conjugation, likely leading to a higher energy π-π* transition compared to a more planar analogue. |

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transition states. For this compound, several photochemical reaction pathways can be predicted.

Photochemical Behavior and Excited State Dynamics of 3 Fluoro 3 Iodo 4 Methoxybenzophenone

Fundamental Photochemistry of Benzophenones

Benzophenone (B1666685) is a prototypical aromatic ketone that has been extensively studied as a model for the photophysics and photochemistry of organic chromophores. researchgate.netbgsu.edu Its photochemical journey begins with the absorption of ultraviolet light (around 350 nm), which promotes an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group. edinst.comscispace.com This process populates the first excited singlet state, designated S₁(n,π). edinst.com

A defining characteristic of benzophenone's photophysics is its remarkably efficient intersystem crossing (ISC), a spin-forbidden transition from the singlet excited state (S₁) to the triplet excited state (T₁). edinst.com For benzophenone, the quantum yield for triplet state formation is near unity. edinst.com This high efficiency is attributed to the close energy levels of the S₁(n,π) state and a higher triplet state, T₂(π,π), which facilitates the transition. edinst.com The molecule rapidly transitions from S₁ to T₂, and then undergoes internal conversion to the lowest triplet state, T₁(n,π*). edinst.com

This triplet state is the primary actor in most of benzophenone's subsequent photochemistry. It is a diradical species, with two unpaired electrons, making it highly reactive. bgsu.edu The T₁(n,π*) state is well-known for its ability to abstract a hydrogen atom from a suitable donor molecule, a process central to photoreduction reactions. acs.orgresearchgate.net This reactivity has established benzophenone as a widely used photosensitizer in various chemical transformations. edinst.com

Impact of Halogen Substituents on Photoreactivity and Excited State Lifetimes

The introduction of halogen atoms onto the benzophenone scaffold dramatically alters its photochemical properties. In 3'-Fluoro-3-iodo-4'-methoxybenzophenone, the presence of both fluorine and iodine atoms introduces distinct electronic and spin-orbit coupling effects.

The iodine atom at the 3-position is expected to exert a significant "internal heavy atom effect." This phenomenon arises from the large atomic number of iodine, which enhances spin-orbit coupling—the interaction between the electron's spin angular momentum and its orbital angular momentum. nih.gov Enhanced spin-orbit coupling facilitates spin-forbidden transitions, most notably intersystem crossing. nih.govst-andrews.ac.uk

Consequently, the rate of the S₁ → T₁ transition in this compound is anticipated to be significantly faster than in unsubstituted benzophenone. Studies on p-iodobenzophenone have shown an accelerated rate of intersystem crossing compared to the parent molecule. acs.org This effect also increases the rate of the reverse transition, T₁ → S₀, leading to a much shorter triplet state lifetime. nih.gov The triplet lifetime for haloanthracenes, for instance, is shortened by orders of magnitude upon substitution with heavier halogens like bromine and iodine. nih.gov

| Compound | Triplet Lifetime (τ T) | Intersystem Crossing Rate (k ISC) |

| Benzophenone | ~10 µs | ~1 x 10¹¹ s⁻¹ |

| p-Iodobenzophenone | Significantly < 10 µs | ~2.3 x 10¹¹ s⁻¹ acs.org |

| This compound (Predicted) | Very Short (< 1 µs) | Very Fast (> 2.3 x 10¹¹ s⁻¹) |

| Note: This table presents typical and comparative data to illustrate the heavy atom effect. The values for the target compound are predictive. |

The primary photoreaction of the benzophenone triplet state is photoreduction via hydrogen abstraction. acs.org The efficiency of this process, known as the quantum yield, is influenced by the substituents. The electron-withdrawing inductive effects of the fluorine and iodine atoms can modify the electron density of the aromatic rings and the carbonyl group, potentially altering the reactivity of the triplet state.

Aryl halides, particularly aryl iodides, are known to undergo photosubstitution reactions. The carbon-iodine (C-I) bond is the weakest carbon-halogen bond and is susceptible to homolytic cleavage upon UV irradiation. mcgill.ca For this compound, excitation can lead to the cleavage of the C-I bond, generating a 3'-fluoro-4'-methoxybenzoylphenyl radical and an iodine radical. researchgate.netmcgill.ca

This aryl radical is highly reactive and can subsequently abstract a hydrogen atom from the solvent or another donor molecule, leading to the formation of 3'-fluoro-4'-methoxybenzophenone (a de-iodinated product). rsc.org Alternatively, it can participate in other radical-mediated processes. This C-I bond photolysis provides a distinct reaction pathway that is not available to non-halogenated benzophenones.

The photochemical cleavage of the C-I bond is a primary route for the generation of reactive halogen species (RHS). The initial step produces an iodine atom (I•), a transient and reactive radical. mcgill.carsc.org

C₁₉H₁₂FIO₂ + hν → [C₁₉H₁₂FO]• + I•

The generated iodine atoms can then dimerize to form molecular iodine (I₂) or react with other species in the solution. The formation of these reactive species is a key feature of the photochemistry of iodoaromatic compounds and represents a significant departure from the typical hydrogen abstraction chemistry of the benzophenone triplet state.

Role of the Methoxy (B1213986) Group in Photophysical Processes and Electron Transfer

The methoxy group (-OCH₃) at the 4'-position is a strong electron-donating group. Its presence has a profound influence on the electronic structure and photophysical properties of the benzophenone molecule. The methoxy group can push electron density into the aromatic ring system, which can lead to several effects.

One major effect is the potential to introduce a charge-transfer (CT) character to the excited states. nih.gov In 4-methoxybenzophenone, the lowest triplet state can have significant π,π* or intramolecular charge-transfer (ICT) character, in contrast to the n,π* character of the lowest triplet state in unsubstituted benzophenone. researchgate.netsemanticscholar.org This change in the nature of the excited state can alter its reactivity. T₁(π,π) states are generally less reactive in hydrogen abstraction reactions than T₁(n,π) states.

Furthermore, the electron-donating methoxy group can participate in electron transfer processes. Studies on 4,4'-dimethoxybenzophenone (B177193) have shown that its ketyl radical can engage in intermolecular electron transfer in its excited state. nih.govresearchgate.net For this compound, the methoxy group will likely lower the oxidation potential of the molecule, making electron transfer from the excited state to a suitable acceptor a more favorable process. This opens up additional deactivation pathways for the excited state that compete with the heavy-atom-dominated processes and photoreduction.

| Substituent | Electronic Effect | Impact on Excited State |

| -I (Iodo) | Inductive Electron Withdrawal; Heavy Atom | Enhances Spin-Orbit Coupling, Shortens T₁ Lifetime |

| -F (Fluoro) | Strong Inductive Electron Withdrawal | Stabilizes Molecular Orbitals nih.gov |

| -OCH₃ (Methoxy) | Mesomeric Electron Donation | Introduces π,π* or Charge-Transfer Character to T₁ |

| Note: This table summarizes the expected individual effects of the substituents on the photophysical properties of the benzophenone core. |

Time-Resolved Spectroscopic Studies of Excited State Decay Pathways

Upon absorption of ultraviolet light, this compound is promoted to an excited singlet state (S₁). The subsequent decay from this state is dictated by several competing processes, including internal conversion, intersystem crossing, fluorescence, and phosphorescence. Time-resolved spectroscopic techniques are instrumental in elucidating the kinetics and mechanisms of these pathways.

Transient absorption spectroscopy is a powerful technique for identifying and characterizing short-lived intermediates generated during a photochemical reaction. For this compound, this method would be expected to reveal the formation of several key species.

Immediately following photoexcitation, the formation of the lowest excited triplet state (T₁) is anticipated to be the dominant process. The presence of the iodine atom is known to significantly enhance the rate of intersystem crossing (ISC) from the initially formed singlet state (S₁) to the triplet manifold due to the heavy-atom effect. qmul.ac.ukresearchgate.netnih.govst-andrews.ac.uk This effect arises from increased spin-orbit coupling, which facilitates transitions between states of different spin multiplicity. qmul.ac.uk The T₁ state of benzophenone derivatives typically exhibits a strong transient absorption in the visible region, often around 530 nm. bgsu.edu

Another critical intermediate expected to be observed is the 3-fluoro-4-methoxybenzoyl radical and the corresponding iodophenyl radical. The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon photoexcitation, a common reaction pathway for iodo-aromatic compounds. rsc.orgacs.orgacs.org This photodissociation can occur from the triplet state, leading to the formation of a radical pair. The identification of these radical species would provide direct evidence for a photochemical bond cleavage pathway.

The following table summarizes the expected transient species and their characteristic absorption maxima based on studies of similar compounds.

| Intermediate Species | Anticipated Absorption Maximum (λmax) | Formation Pathway |

| Triplet State (T₁) | ~530 nm | Intersystem Crossing (S₁ → T₁) |

| 3-Fluoro-4-methoxybenzoyl Radical | ~300-350 nm | C-I Bond Cleavage |

| Iodophenyl Radical | ~400-450 nm | C-I Bond Cleavage |

The emissive properties of this compound, namely fluorescence and phosphorescence, are profoundly influenced by the heavy-atom effect of iodine.

Fluorescence: Fluorescence, the emission of light from the excited singlet state (S₁), is expected to be extremely weak or non-existent for this compound. The rate of intersystem crossing to the triplet state is significantly accelerated by the iodine atom, providing a highly efficient non-radiative decay pathway that outcompetes fluorescence. researchgate.netnih.gov Consequently, the fluorescence quantum yield is predicted to be very low, and the fluorescence lifetime would be in the picosecond or sub-picosecond domain.

Phosphorescence: In contrast, phosphorescence, which is emission from the triplet state (T₁), could be observable, particularly at low temperatures in a rigid matrix. The enhanced spin-orbit coupling not only populates the triplet state efficiently but also increases the probability of the spin-forbidden phosphorescent transition back to the singlet ground state (S₀). However, the phosphorescence lifetime is expected to be significantly shortened compared to non-halogenated benzophenones. While typical benzophenone phosphorescence lifetimes can be in the millisecond range, the presence of iodine would likely reduce this to the microsecond or even nanosecond scale.

The table below provides hypothetical but realistic lifetime and quantum yield data for this compound based on the known effects of iodine on aromatic ketones.

| Photophysical Parameter | Expected Value | Dominant Influencing Factor |

| Fluorescence Lifetime (τf) | < 1 ns | Rapid Intersystem Crossing |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Heavy-Atom Effect |

| Phosphorescence Lifetime (τp) | 1 - 100 µs | Enhanced Spin-Orbit Coupling |

| Intersystem Crossing Rate (kisc) | > 10¹⁰ s⁻¹ | Heavy-Atom Effect |

Influence of Environmental Parameters on Photoreactions

The photochemical behavior of this compound is anticipated to be sensitive to its immediate environment. Factors such as solvent polarity, pH, and the concentration of molecular oxygen can alter the efficiencies of different decay pathways and influence the nature of the final products.

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states. For instance, in polar solvents, charge-transfer character in the excited state may be stabilized, potentially affecting the rate of intersystem crossing and the pathway of photodissociation. acs.org Furthermore, the cage effect, which influences the probability of recombination of the initially formed radical pair after C-I bond cleavage, can be solvent-dependent. In viscous or highly interacting solvents, the likelihood of the radicals recombining within the solvent cage is higher.

pH: The pH of the medium is not expected to have a direct, significant impact on the primary photochemical processes of this compound unless there are protonatable or deprotonatable groups in the vicinity that could interact with the excited state. However, the stability and subsequent reactions of any charged intermediates or products could be pH-dependent.

Oxygen Concentration: Molecular oxygen is a well-known quencher of triplet excited states. In the presence of oxygen, the lifetime of the T₁ state of this compound would be significantly reduced. This quenching process can lead to the formation of singlet oxygen, a highly reactive species. researchgate.net The reaction with oxygen can also intercept the radical intermediates formed from C-I bond cleavage, leading to the formation of peroxy radicals and subsequent oxidation products. Therefore, conducting photochemical experiments under deoxygenated conditions is crucial for studying the intrinsic reactivity of the triplet state and the primary radical species.

Q & A

Basic: What are the recommended synthetic routes for 3'-Fluoro-3-iodo-4'-methoxybenzophenone, and how do reaction conditions influence yield?

Methodological Answer:

A feasible approach involves sequential halogenation and functional group protection. Starting with 4'-methoxybenzophenone, fluorination can be achieved via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions. Subsequent iodination at the 3-position may employ N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity . Protecting the methoxy group with a tert-butyldimethylsilyl (TBDMS) group prior to halogenation can prevent unwanted side reactions. Yield optimization requires precise control of temperature (0–5°C for fluorination; room temperature for iodination) and stoichiometric ratios (1:1.2 substrate-to-halogenating agent). Purity is typically verified via HPLC (>97%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of ¹⁹F NMR and ¹H NMR is critical for identifying fluorine and methoxy groups. The ¹⁹F NMR signal typically appears at δ -110 to -120 ppm for aromatic fluorine, while iodination-induced deshielding can shift neighboring proton signals in ¹H NMR (e.g., aromatic protons near iodine to δ 7.5–8.5 ppm) . IR spectroscopy confirms the carbonyl stretch (~1660 cm⁻¹) and methoxy C-O bond (~1250 cm⁻¹). For iodine detection, X-ray crystallography or mass spectrometry (HRMS) provides definitive structural confirmation. Deuterated chloroform (CDCl₃) is recommended as the solvent to avoid signal overlap .

Advanced: How can researchers resolve contradictions in reported spectral data for halogenated benzophenone derivatives?

Methodological Answer:

Discrepancies in NMR shifts often arise from solvent effects, concentration, or impurities. To address this:

- Standardize conditions : Use identical deuterated solvents and concentrations across studies.

- Computational modeling : Employ density functional theory (DFT) to predict chemical shifts and compare with experimental data .

- Cross-validate : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to assign signals unambiguously. For example, a reported δ 7.8 ppm (¹H NMR) might correlate with a meta-iodine substituent, which can be confirmed via NOESY .

Advanced: What strategies improve regioselective iodination in polyhalogenated benzophenones?

Methodological Answer:

Regioselectivity challenges arise from competing electrophilic sites. Strategies include:

- Directing groups : Introduce temporary groups (e.g., sulfonic acid) to direct iodination to the 3-position, followed by deprotection .

- Catalytic systems : Use Pd(II) catalysts to activate specific C-H bonds. For example, Pd(OAc)₂ with pyridine ligands enhances iodination at electron-deficient positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor iodination at sterically accessible sites. Kinetic studies (monitored via LC-MS) can identify optimal reaction times to minimize over-iodination .

Basic: How does the electronic effect of the methoxy group influence reactivity in fluorination and iodination reactions?

Methodological Answer:

The methoxy group (-OCH₃) is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. In fluorination, it directs electrophiles to the para position (relative to itself), but steric hindrance from the benzophenone carbonyl can shift preference to the meta position. For iodination, the electron-withdrawing nature of the adjacent fluorine deactivates the ring, requiring stronger electrophiles (e.g., I⁺ generated in situ from NIS and HNO₃) .

Advanced: What computational methods predict the photophysical properties of this compound?

Methodological Answer:

Time-dependent DFT (TD-DFT) simulations using the B3LYP/6-31G(d) basis set can predict UV-Vis absorption spectra by modeling electron transitions between frontier orbitals. The iodine atom’s heavy atom effect enhances spin-orbit coupling, which is critical for phosphorescence studies. Solvent effects are incorporated via the polarizable continuum model (PCM). Validation against experimental data (e.g., fluorescence quantum yield) ensures accuracy .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is light- and moisture-sensitive due to the iodine and methoxy groups. Store under inert gas (argon) at -20°C in amber glass vials. Stability tests via TLC or HPLC every 3 months are recommended. Degradation products (e.g., de-iodinated or demethylated derivatives) can be identified using LC-MS .

Advanced: How can cross-coupling reactions be applied to modify the benzophenone scaffold?

Methodological Answer:

The iodine atom serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1), the 3-iodo position can be functionalized to introduce biaryl or heteroaryl groups. Post-functionalization, the methoxy group can be demethylated (e.g., with BBr₃) to a hydroxyl group for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.